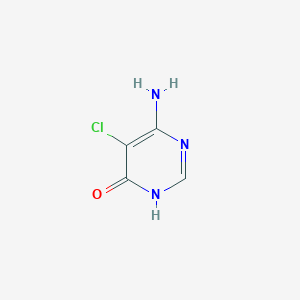

6-amino-5-chloro-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

4-amino-5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNLBMDWBPRCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310400-36-3 | |

| Record name | 6-amino-5-chloro-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Pyrimidine Ring Formation and Chlorination

A robust and industrially viable method for preparing 6-amino-5-chloro-3,4-dihydropyrimidin-4-one involves a sequence of reactions starting from diethyl malonate and acetic acid, proceeding through nitrosation, reduction, cyclization, and chlorination steps. This method is well-documented in patent literature and offers high yields and operational simplicity.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Key Notes |

|---|---|---|---|

| A | Nitrosation of diethyl malonate | Diethyl malonate + Acetic acid + 40% Sodium nitrite aqueous solution at 5–10 °C | Produces isonitroso diethyl malonate crude product |

| B | Reduction and formylation | Isonitroso diethyl malonate + Formic acid + Zinc powder, reflux | Yields formamido group diethyl malonate |

| C | Cyclization to pyrimidine | Formamido diethyl malonate + Guanidinium hydrochloride in 30% sodium methylate methanol solution, reflux | Forms 2-amino-4,6-dihydroxyl-5-formamidopyrimidine |

| D | Chlorination and hydrolysis | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine + Phosphorus oxychloride + Quaternary ammonium salt catalyst, 90–105 °C, followed by alkali treatment | Produces 6-amino-5-chloro-3,4-dihydropyrimidin-4-one with 80–85% yield |

This method emphasizes controlled temperature conditions, use of quaternary ammonium salts as catalysts for chlorination, and pH adjustments during workup to isolate the final product efficiently. The overall yield ranges from 80% to 85%, indicating good efficiency suitable for scale-up.

Biginelli-Type One-Pot Synthesis Approaches

Alternative methods employ Biginelli condensation reactions, which are three-component condensations typically involving an aldehyde, urea or thiourea, and a β-ketoester or equivalent. While these methods are more commonly used for related dihydropyrimidinones, adaptations have been reported for derivatives similar to 6-amino-5-chloro-3,4-dihydropyrimidin-4-one.

Key Features:

- In situ generation of aldehydes: Benzyl halides are oxidized to benzaldehydes under Kornblum oxidation conditions using DMSO as solvent and microwave irradiation at 80 °C without catalysts.

- One-pot microwave-assisted reaction: The aldehyde formed reacts with urea and ethyl acetoacetate under microwave irradiation to form dihydropyrimidinones.

- Catalyst-free and efficient: This tandem oxidation and condensation under microwave conditions reduces reaction times and improves yields.

Though this method is more general for dihydropyrimidinones, it provides a versatile platform for synthesizing substituted analogs, potentially including 6-amino-5-chloro derivatives by selecting appropriate starting materials.

Comparative Analysis of Preparation Methods

| Aspect | Multi-Step Pyrimidine Synthesis (Patent Method) | Biginelli-Based One-Pot Synthesis |

|---|---|---|

| Starting Materials | Diethyl malonate, acetic acid, guanidinium hydrochloride | Benzyl halides, urea, β-ketoesters |

| Reaction Type | Nitrosation, reduction, cyclization, chlorination | Oxidation, condensation |

| Catalysts | Quaternary ammonium salts for chlorination | None (catalyst-free under microwave) |

| Reaction Conditions | Reflux, controlled temperatures (5–105 °C) | Microwave irradiation at 80 °C |

| Yield | 80–85% | Moderate to good, depends on substrate |

| Scalability | High, industrially applicable | Suitable for lab scale, rapid synthesis |

| Product Purity | High, with pH-controlled isolation | Good, but may require purification |

Summary Table of Key Preparation Parameters

| Parameter | Multi-Step Pyrimidine Synthesis | Biginelli-Based One-Pot Synthesis |

|---|---|---|

| Reaction Time | Several hours per step; total multi-step process | Minutes to hours under microwave |

| Temperature Range | 5–105 °C | ~80 °C (microwave) |

| Solvents | Methanol, acetic acid, phosphorus oxychloride, aqueous alkali | DMSO, ethanol |

| Catalysts | Quaternary ammonium salts | None |

| Yield | 80–85% | Variable (typically moderate to good) |

| Purification | Filtration, recrystallization, pH adjustment | Filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions: 6-amino-5-chloro-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of amino or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a valuable candidate for medicinal applications. Key pharmacological properties include:

- Antimicrobial Activity : Dihydropyrimidinones, including 6-amino-5-chloro-3,4-dihydropyrimidin-4-one, have demonstrated effectiveness against various bacterial strains. Studies indicate that modifications to the dihydropyrimidine structure can enhance antibacterial potency .

- Anti-inflammatory Effects : Research has shown that derivatives of dihydropyrimidinones can reduce inflammation in animal models. For instance, specific substitutions on the pyrimidine ring have been linked to increased anti-inflammatory activity .

- Antitumor Activity : The compound has been evaluated for its potential as an antitumor agent. Studies suggest that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

- Antidiabetic Properties : Compounds similar to 6-amino-5-chloro-3,4-dihydropyrimidin-4-one have been studied for their ability to regulate blood glucose levels, indicating potential use in managing diabetes .

Case Studies

Several studies illustrate the practical applications of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one in various therapeutic contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of synthesized dihydropyrimidinones against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the compound significantly increased its antimicrobial potency compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using rat models, derivatives of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one were tested for anti-inflammatory activity. The results showed a marked reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory properties .

Case Study 3: Antitumor Activity

Research published in a peer-reviewed journal highlighted the antitumor effects of a series of dihydropyrimidinone derivatives in vitro. The study found that these compounds inhibited the growth of various cancer cell lines and induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 6-amino-5-chloro-3,4-dihydropyrimidin-4-one with key analogs from the evidence:

*Calculated molecular weight based on formula C₄H₅ClN₃O.

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The 5-Cl substituent in the target compound contrasts with 5-OCH₃ in ’s analog, which is electron-donating and may increase metabolic stability .

- Solubility: The dimethylamino group in ’s compound enhances water solubility compared to the phenyl group in ’s lipophilic analog .

Stability and Reactivity

- Nitro vs. amino groups: ’s 5-nitro derivative highlights the impact of strong electron-withdrawing groups on stability, suggesting the 5-Cl in the target compound offers a balance between reactivity and stability .

- Hydrogen bonding: The 6-NH₂ group in the target compound may form hydrogen bonds with biological targets, similar to the 4-aminophenyl group in ’s analog .

Biological Activity

6-Amino-5-chloro-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

The biological activity of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound interacts with dihydropyrimidinase, an enzyme involved in pyrimidine metabolism, influencing its activity and leading to downstream effects on cellular processes.

- Cytotoxic Effects : In cancer cell lines, it has demonstrated significant cytotoxicity. For instance, studies have reported reduced cell viability in colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cancer cell lines with IC50 values ranging from 23.2 μM to 67.6 μM .

Biochemical Pathways

6-Amino-5-chloro-3,4-dihydropyrimidin-4-one plays a crucial role in various biochemical pathways:

- Cell Signaling : The compound influences cell signaling pathways by inhibiting specific kinases critical for cellular communication and growth.

- Gene Expression : It has been shown to affect gene expression patterns within cells, potentially altering the behavior of cancer cells and other cell types.

Case Studies

Several studies have highlighted the biological activity of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one:

- Cytotoxicity Screening : A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines using MTT assays. The results indicated that it exhibited broad-spectrum cytotoxicity with notable selectivity against cancer cells compared to normal epithelial cells .

- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding affinities of this compound with various targets. These studies suggest that it may effectively inhibit certain enzymes involved in cancer progression and viral replication .

Comparative Analysis

A comparison of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one with similar compounds reveals its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,6-Diamino-4-pyrimidinol | Lacks chlorine at the 5-position | Anticancer activity |

| 6-Aminopyrimidin-4-ol | Different substitution pattern | Moderate cytotoxicity |

| 6-Amino-5-chloro-3,4-dihydropyrimidin-4-one | Contains both amino and chlorine groups | Broad-spectrum anticancer activity |

Q & A

Basic: What are the optimized synthetic routes for 6-amino-5-chloro-3,4-dihydropyrimidin-4-one, and what methodological considerations are critical for high yield?

Answer:

The Biginelli reaction is a robust method for synthesizing dihydropyrimidinone derivatives. For 6-amino-5-chloro-3,4-dihydropyrimidin-4-one, key reactants include urea derivatives, β-keto esters, and substituted aldehydes under acid catalysis (e.g., HCl or Lewis acids). Critical parameters include:

- Solvent choice : Ethanol or acetic acid for optimal solubility and reaction efficiency.

- Reaction conditions : Reflux at 80–100°C for 6–12 hours to ensure cyclocondensation.

- Purification : Recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Yields can exceed 70% with precise stoichiometric control of the chloro-substituted aldehyde precursor.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing 6-amino-5-chloro-3,4-dihydropyrimidin-4-one?

Answer:

- 1H/13C NMR : Confirm the presence of the dihydropyrimidinone core, amino (–NH2), and chloro (–Cl) groups. For example, the NH2 proton typically appears as a broad singlet at δ 6.5–7.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 188.03) and isotopic patterns for chlorine .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

Answer:

Discrepancies often arise from variations in assay design. Key strategies include:

- Standardizing assay conditions : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control groups (e.g., dexamethasone as a reference).

- Orthogonal assays : Cross-validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out false positives .

- Structural benchmarking : Compare substituent effects; e.g., electron-withdrawing groups (e.g., –Cl) at position 5 may enhance activity compared to –OCH3 .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in dihydropyrimidinone derivatives?

Answer:

- Systematic substitution : Introduce diverse groups (e.g., arylthio, carboxylate) at positions 5 and 6. For example, substituting –Cl with –SCH2Ph increases lipophilicity and bioavailability .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on the pyrimidinone ring’s reactivity .

- Biological profiling : Test derivatives against multiple targets (e.g., kinases, inflammatory mediators) to identify selectivity patterns .

Advanced: How does X-ray crystallography contribute to understanding the reactivity of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one?

Answer:

X-ray structures reveal:

- Conformational flexibility : The dihydropyrimidinone ring adopts a half-chair conformation, influencing hydrogen-bonding with biological targets.

- Intermolecular interactions : NH2 and carbonyl groups form robust hydrogen-bond networks, stabilizing crystal packing and guiding drug-receptor binding .

- Halogen bonding : The chloro group at position 5 participates in weak Cl···π interactions, which can modulate solubility and crystallinity .

Advanced: What methods enable regioselective functionalization at the 5-position of the dihydropyrimidinone scaffold?

Answer:

- Thiol-ene reactions : React 6-amino-5-chloro-3,4-dihydropyrimidin-4-one with substituted thiophenols (e.g., 3,5-dimethoxyphenylthiol) under basic conditions (K2CO3/DMF) to achieve >80% regioselectivity at position 5 .

- Protecting group strategies : Temporarily block the amino group with Boc anhydride to direct electrophilic substitution to the chloro-substituted position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.